molecular formula C19H11N3 B11843148 Dibenzo[f,h]pyrido[2,3-b]quinoxaline CAS No. 215-66-7

Dibenzo[f,h]pyrido[2,3-b]quinoxaline

Cat. No.: B11843148
CAS No.: 215-66-7
M. Wt: 281.3 g/mol
InChI Key: BPTMJVMGNWIWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[f,h]pyrido[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C₁₉H₁₁N₃. It is known for its rigid structure and unique electronic properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[f,h]pyrido[2,3-b]quinoxaline can be synthesized through condensation reactions involving aromatic 1,2-diamino and 1,2-diketone compounds . These reactions typically require specific catalysts and controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dibenzo[f,h]pyrido[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may produce halogenated derivatives .

Biological Activity

Dibenzo[f,h]pyrido[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and antimalarial properties.

Chemical Structure and Synthesis

This compound is characterized by a fused ring system that enhances its biological activity. The synthesis of this compound often involves various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, one method utilizes palladium-catalyzed Buchwald amination/cyclization techniques to produce pyrido[2,3-b]quinoxaline derivatives with moderate to good yields .

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. Various studies have evaluated their effects on different cancer cell lines. For example:

  • Cell Line Studies : Compounds derived from this compound have shown promising results against several tumor cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) with some compounds outperforming standard chemotherapeutics like doxorubicin .
CompoundCell Line TestedIC50 (μg/mL)Activity Level
1MCF-7< 10Highly Active
2NCI-H460< 20Moderately Active
3SF-268< 15Highly Active

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. They demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method was employed to assess the antimicrobial efficacy of these compounds.

  • In Vitro Results : The compounds exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainInhibition Zone (mm)
1Staphylococcus aureus18
2Escherichia coli15
3Pseudomonas aeruginosa12

Antimalarial Activity

Recent studies have highlighted the potential of this compound derivatives as antimalarial agents. Compounds were tested against Plasmodium falciparum strains with some showing potent activity.

  • Activity Assessment : Structure-activity relationship studies indicated that specific functional groups significantly enhance antimalarial efficacy.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within the cells. For anticancer activity, it may induce apoptosis through the activation of intrinsic pathways. In antimicrobial action, these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Anticancer Efficacy : A study involving a series of synthesized this compound derivatives demonstrated that certain modifications to the structure led to enhanced cytotoxicity against MCF-7 cells compared to standard treatments .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of these compounds against a panel of bacteria and fungi. Results indicated that some derivatives had comparable efficacy to established antibiotics like gentamicin and amphotericin B .

Properties

CAS No.

215-66-7

Molecular Formula

C19H11N3

Molecular Weight

281.3 g/mol

IUPAC Name

15,17,22-triazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2,4,6,8,10,12,14,16(21),17,19-undecaene

InChI

InChI=1S/C19H11N3/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)18-17(14)21-16-10-5-11-20-19(16)22-18/h1-11H

InChI Key

BPTMJVMGNWIWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=N5)N=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.